2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride
Description
Properties
Molecular Formula |
C11H19Cl2N3O2S |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(4-aminocyclohexyl)oxy-N-(1,3-thiazol-2-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C11H17N3O2S.2ClH/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11;;/h5-6,8-9H,1-4,7,12H2,(H,13,14,15);2*1H |
InChI Key |
IYTXYVNFXRIYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OCC(=O)NC2=NC=CS2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride typically involves the reaction of 4-aminocyclohexanol with 2-chloro-N-(1,3-thiazol-2-yl)acetamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Acetamide Backbones
The following compounds share the N-(1,3-thiazol-2-yl)acetamide scaffold but differ in substituents, influencing physicochemical and biological properties:
Key Comparative Insights
Substituent Effects on Planarity and Crystallinity: Dichlorophenyl derivatives (e.g., ) exhibit significant torsion angles (61.8°–79.7°) between aromatic and thiazole rings, reducing planarity. Hydrogen Bonding: The target compound’s dihydrochloride salt facilitates ionic interactions, while dichlorophenyl analogues form N–H⋯N hydrogen-bonded dimers (R₂²(8) motif), stabilizing crystal structures .
Solubility and Bioavailability :
- The dihydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogues like dichlorophenyl derivatives .
- Acotiamide Hydrochloride (a structurally complex analogue) demonstrates clinical efficacy due to optimized substituents enhancing receptor binding and metabolic stability .
Synthetic Routes: The target compound’s synthesis likely involves coupling 4-aminocyclohexanol with chloroacetylthiazole intermediates, followed by HCl salt formation. This contrasts with dichlorophenyl analogues, which employ 3,4-dichlorophenylacetic acid and carbodiimide-mediated coupling .
Biological Activity
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride is a thiazole derivative with notable biological activities. This compound's structure integrates a thiazole ring, which is recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects. The purpose of this article is to provide an in-depth analysis of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₁H₁₉Cl₂N₃O₂S
- Molecular Weight : 328.3 g/mol
- IUPAC Name : 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components. The thiazole moiety contributes significantly to its pharmacological potential, particularly in inhibiting various enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures exhibit potent antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit bacterial growth effectively, suggesting that 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide may possess similar capabilities.
Anti-inflammatory and Analgesic Properties
The presence of the aminocyclohexyl group enhances the compound's analgesic potential. Studies on related compounds have demonstrated significant anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
In Vitro Studies
A study evaluating the cytotoxic effects of thiazole derivatives found that compounds similar to 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide exhibited significant cytotoxicity against various cancer cell lines. Specifically, lead compounds showed high potency against melanoma and pancreatic cancer cells, inducing apoptosis and autophagy pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Lead Compound 6b | Melanoma | 0.5 | Induces apoptosis |
| Lead Compound 6b | Pancreatic Cancer | 0.7 | Induces autophagy |
Pharmacokinetic Properties
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. These studies indicate rapid gastrointestinal absorption and significant bioavailability in systemic circulation .
Synthetic Routes
The synthesis of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide typically involves:
- Reaction of 4-aminocyclohexanol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide.
- Use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K₂CO₃).
This method allows for high-purity yields suitable for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
